molecular formula C9H11NO3 B2874296 2,6-Dimethoxy-3-(oxiran-2-yl)pyridine CAS No. 2248282-23-5

2,6-Dimethoxy-3-(oxiran-2-yl)pyridine

Cat. No.: B2874296
CAS No.: 2248282-23-5
M. Wt: 181.191
InChI Key: FXAGPEQOUOHEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-3-(oxiran-2-yl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two methoxy groups at positions 2 and 6 of the pyridine ring, and an oxirane (epoxide) group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-3-(oxiran-2-yl)pyridine typically involves the reaction of 2,6-dimethoxypyridine with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring at the 3-position of the pyridine ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-3-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: The methoxy groups at positions 2 and 6 can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids like m-CPBA.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,6-Dimethoxy-3-(oxiran-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-(oxiran-2-yl)pyridine involves its reactivity due to the presence of the oxirane ring. The oxirane ring is highly strained and can readily undergo ring-opening reactions, making it a useful intermediate in various chemical processes. The methoxy groups can also participate in reactions, further expanding the compound’s utility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyridine: Lacks the oxirane ring, making it less reactive in certain types of chemical reactions.

    3-(Oxiran-2-yl)pyridine: Lacks the methoxy groups, which can affect its reactivity and applications.

    2,6-Dihydroxypyridine: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties and reactivity.

Properties

IUPAC Name

2,6-dimethoxy-3-(oxiran-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-11-8-4-3-6(7-5-13-7)9(10-8)12-2/h3-4,7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAGPEQOUOHEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C2CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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